molecular formula C10H20N2O4 B021301 Glycine, N-(6-aminohexyl)-N-(carboxymethyl)- CAS No. 58534-57-9

Glycine, N-(6-aminohexyl)-N-(carboxymethyl)-

Cat. No.: B021301
CAS No.: 58534-57-9
M. Wt: 232.28 g/mol
InChI Key: JRNZDINJIDNOLX-UHFFFAOYSA-N
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Description

Glycine, N-(6-aminohexyl)-N-(carboxymethyl)- is a derivative of glycine, an amino acid that plays a crucial role in various biological processes This compound features a unique structure with an aminohexyl group and a carboxymethyl group attached to the glycine backbone

Scientific Research Applications

Applications in Bioconjugation and Drug Delivery

  • Glycine-Sepharose, activated with specific agents, serves as a model for studying the hydrolysis and aminolysis of immobilized groups. This model has been employed to investigate the coupling of amino compounds efficiently in both organic and aqueous mediums, highlighting its potential in bioconjugation techniques (Besselink, Beugeling, & Bantjes, 1993).

Nutritional and Health Benefits

  • Glycine plays a crucial role in improving health and supporting the growth and well-being of humans and animals. It acts as a precursor for several key metabolites and has shown effectiveness in preventing diseases and disorders, including metabolic disorders in patients with cardiovascular diseases and diabetes (Razak, Begum, Viswanath, & Rajagopal, 2017).

Metabolic and Physiological Implications

  • The metabolism of glycine in animals and humans has been extensively studied, highlighting its significance in metabolic regulation, anti-oxidative reactions, and neurological function. Glycine's role in metabolic disorders, obesity, diabetes, cardiovascular disease, and various inflammatory diseases emphasizes its importance in medical research and potential therapeutic applications (Wang, Wu, Dai, Yang, Wang, & Wu, 2013).

Chemical Reactions and Interactions

  • Studies on glycine derivatives interacting with squaric acid have provided insights into hydrogen-bonding systems and the effects of methyl groups on chemical shifts, contributing to the understanding of glycine's chemical properties and its potential use in synthesizing novel compounds (Anioła, Dega-Szafran, Katrusiak, & Szafran, 2014).

Tracking and Analysis of Glycine Metabolites

  • Advanced methods using isotopically labeled glycine have been developed for tracing nitrogen-containing metabolites derived from glycine, offering tools for investigating the glycine metabolism network and identifying potential biomarkers for monitoring metabolic pathways (Liu, Fu, Xu, Fu, Fang, Liu, Xu, & Zhao, 2015).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(6-aminohexyl)-N-(carboxymethyl)- typically involves the following steps:

    Starting Materials: Glycine, 6-aminohexanoic acid, and chloroacetic acid.

    Reaction Steps:

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and improving yield.

Types of Reactions:

    Oxidation: The amino groups in Glycine, N-(6-aminohexyl)-N-(carboxymethyl)- can undergo oxidation reactions to form corresponding oxides.

    Reduction: The carboxyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amino and carboxyl groups can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Aminohexyl oxides.

    Reduction: Hexyl alcohol derivatives.

    Substitution: N-alkyl or N-acyl derivatives of Glycine, N-(6-aminohexyl)-N-(carboxymethyl)-.

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Studied for its role in protein modification and enzyme inhibition.
  • Potential use in the development of peptide-based drugs.

Medicine:

  • Investigated for its therapeutic potential in treating metabolic disorders.
  • Explored as a drug delivery agent due to its biocompatibility.

Industry:

  • Utilized in the production of biodegradable polymers.
  • Employed in the formulation of specialty chemicals and materials.

Mechanism of Action

Glycine, N-(6-aminohexyl)-N-(carboxymethyl)- exerts its effects through interactions with various molecular targets, including enzymes and receptors. The aminohexyl group can enhance binding affinity to specific proteins, while the carboxymethyl group can facilitate interactions with metal ions. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

  • Glycine, N-(2-aminoethyl)-N-(carboxymethyl)-
  • Glycine, N-(4-aminobutyl)-N-(carboxymethyl)-
  • Glycine, N-(8-aminooctyl)-N-(carboxymethyl)-

Comparison:

    Structural Differences: The length of the aminoalkyl chain varies among these compounds, affecting their physical and chemical properties.

    Binding Affinity: The longer the aminoalkyl chain, the higher the potential for hydrophobic interactions, which can influence binding affinity to proteins and receptors.

    Applications: While all these compounds share similar applications, the specific chain length can make one more suitable for certain applications over others. For example, longer chains may be preferred in drug delivery systems for enhanced cellular uptake.

Properties

IUPAC Name

2-[6-aminohexyl(carboxymethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c11-5-3-1-2-4-6-12(7-9(13)14)8-10(15)16/h1-8,11H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNZDINJIDNOLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN(CC(=O)O)CC(=O)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20613656
Record name 2,2'-[(6-Aminohexyl)azanediyl]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58534-57-9
Record name N-(6-Aminohexyl)-N-(carboxymethyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58534-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-[(6-Aminohexyl)azanediyl]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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